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molecular formula C31H37N5O3 B1670888 Doramapimod CAS No. 285983-48-4

Doramapimod

Cat. No. B1670888
M. Wt: 527.7 g/mol
InChI Key: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916924B2

Procedure details

The title compound was prepared as described in the final step of Example 1 from 1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea (0.022 g, 0.050 mmol), and p-tolylboronic acid (0.014 g, 0.1 mmol), using copper (II) acetate (0.014 g, 0.075 mmol), pyridine (0.01 mL, 0.1 mmol), molecular sieves (4 Å activated, 0.030 g) and methylene chloride (2 mL). The title compound was obtained as a yellow-white solid (0.013 g, 50%), mp 144-146° C.; 1H NMR (DMSO) δ 1.26(s, 9H), 2.36(s, 3H), 2.53(t, 4H) 2.82(t, 2H), 3.52(t, 4H), 4.23(t, 2H), 6.32(s, 1H), 6.94(d, 1H), 7.33(d, 1H), 7.42(d, 1H), 7.54(m, 3H), 7.90(d, 1H), 8.15(d, 1H), 8.18(d, 1H), 8.82(s, 1H), 8.96(s, 1H); MS (CI) 528(M++H).
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Quantity
0.014 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([NH:10][C:11]([NH:13][C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]([O:24][CH2:25][CH2:26][N:27]3[CH2:32][CH2:31][O:30][CH2:29][CH2:28]3)=[CH:16][CH:15]=2)=[O:12])[NH:8][N:9]=1)([CH3:4])([CH3:3])[CH3:2].B(O)(O)[C:34]1[CH:35]=[CH:36][C:37]([CH3:40])=[CH:38][CH:39]=1.N1C=CC=CC=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]([NH:10][C:11]([NH:13][C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]([O:24][CH2:25][CH2:26][N:27]3[CH2:32][CH2:31][O:30][CH2:29][CH2:28]3)=[CH:16][CH:15]=2)=[O:12])[N:8]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)[N:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(NN1)NC(=O)NC1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1
Step Two
Name
Quantity
0.014 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Step Three
Name
Quantity
0.01 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0.014 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)NC(=O)NC1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.013 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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